molecular formula C11H9BrClNO2 B2610533 8-Bromo-2-chloro-5,6-dimethoxyquinoline CAS No. 2408972-10-9

8-Bromo-2-chloro-5,6-dimethoxyquinoline

Cat. No.: B2610533
CAS No.: 2408972-10-9
M. Wt: 302.55
InChI Key: QWXGZGVRZAYTMQ-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-5,6-dimethoxyquinoline is a chemical compound with the molecular formula C11H9BrClNO2 It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinoline core

Scientific Research Applications

8-Bromo-2-chloro-5,6-dimethoxyquinoline has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 8-Bromo-2-chloro-5,6-dimethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

8-Bromo-2-chloro-5,6-dimethoxyquinoline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-5,6-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-2-chloro-5,6-dimethoxyquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

8-bromo-2-chloro-5,6-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-15-8-5-7(12)10-6(11(8)16-2)3-4-9(13)14-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXGZGVRZAYTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1OC)C=CC(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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